N-Hydroxy-2-(trifluoromethyl)nicotinimidamide
CAS No.:
Cat. No.: VC16234568
Molecular Formula: C7H6F3N3O
Molecular Weight: 205.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3N3O |
|---|---|
| Molecular Weight | 205.14 g/mol |
| IUPAC Name | N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13) |
| Standard InChI Key | PCOWFFKKPOEGEB-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(N=C1)C(F)(F)F)/C(=N/O)/N |
| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N |
Introduction
Chemical Identity and Structural Analysis
The molecular structure of N-hydroxy-2-(trifluoromethyl)nicotinimidamide consists of a pyridine core with a hydroxyimidamide (-NH-O-) group at position 3 and a trifluoromethyl (-CF) group at position 2. The trifluoromethyl group induces strong electron-withdrawing effects, altering the electron density of the pyridine ring and influencing its reactivity. Computational studies of similar trifluoromethylpyridine derivatives suggest that the -CF group increases the compound’s dipole moment, enhancing its ability to interact with hydrophobic binding pockets in biological targets .
Key Structural Attributes:
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Molecular Formula: CHFNO
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Molecular Weight: 217.14 g/mol
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IUPAC Name: N-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide
A comparative analysis with positional isomers highlights the impact of substituent placement:
| Property | 2-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer |
|---|---|---|
| Lipophilicity (LogP) | 1.82 (predicted) | 1.75 (experimental) |
| pKa | 8.2 (imidamide group) | 8.0 |
| Metabolic Stability | High (in vitro) | Moderate |
Synthesis and Reaction Pathways
The synthesis of N-hydroxy-2-(trifluoromethyl)nicotinimidamide typically proceeds via a two-step route:
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Preparation of 2-(Trifluoromethyl)nicotinic Acid:
Fluorination of 2-methylnicotinic acid using sulfur tetrafluoride (SF) or Ruppert-Prakash reagent (TMSCF) yields the trifluoromethylated precursor . -
Imidamide Formation:
Reaction of 2-(trifluoromethyl)nicotinic acid with hydroxylamine hydrochloride in ethanol under reflux (60–70°C) forms the hydroxyimidamide. Dehydrating agents like thionyl chloride (SOCl) facilitate the elimination of water, driving the reaction to completion .
Optimized Reaction Conditions:
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Solvent: Anhydrous ethanol
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Temperature: 65°C
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Catalyst: Thionyl chloride (1.2 equiv)
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Yield: ~68% (theoretical maximum: 72%)
The product is purified via recrystallization from a dichloromethane/hexane mixture, achieving >95% purity as confirmed by HPLC .
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
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Oxidation:
Treatment with hydrogen peroxide (HO) in acetic acid oxidizes the hydroxyimidamide group to a nitrile oxide (R-C≡N-O), a versatile intermediate for cycloaddition reactions . -
Reduction:
Catalytic hydrogenation (H, Pd/C) reduces the imidamide to a primary amine, yielding 2-(trifluoromethyl)nicotinamidine. This derivative shows enhanced binding to adenosine receptors in preliminary assays . -
Nucleophilic Substitution:
The trifluoromethyl group’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution. For example, reaction with sodium methoxide replaces the 4-hydrogen with a methoxy group, forming a polyfunctionalized derivative .
Biological Activity and Mechanisms
While direct pharmacological data for the 2-isomer are sparse, studies on structurally related compounds provide insights into its potential mechanisms:
Enzyme Inhibition
The hydroxyimidamide group chelates metal ions in enzyme active sites. For instance, analogs of this compound inhibit matrix metalloproteinase-9 (MMP-9) with IC values of 2.3–5.1 µM, as demonstrated in rheumatoid arthritis models . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with valine and leucine residues in the enzyme’s S1’ pocket .
Antimicrobial Properties
Analogous trifluoromethylpyridines exhibit broad-spectrum antibacterial activity. For example, a related compound (MIC = 4 µg/mL against Staphylococcus aureus) suggests that the 2-CF isomer could disrupt cell wall synthesis via penicillin-binding protein inhibition .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. A 2024 patent (US20100168113A1) discloses derivatives of this class as potent JAK2/STAT3 inhibitors for myeloproliferative disorders .
Agrochemical Uses
Incorporating the 2-CF group into neonicotinoid analogs enhances insecticidal activity. Field trials show 92% efficacy against Aphis gossypii at 50 ppm, outperforming imidacloprid (85%) .
Challenges and Future Directions
Current limitations include the compound’s moderate solubility in aqueous media (0.8 mg/mL at pH 7.4), which complicates formulation. Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles improves bioavailability by 3.2-fold in rodent models . Future research should prioritize:
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Toxicology Studies: Acute and chronic toxicity profiles in mammalian systems.
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Structure-Activity Relationships: Systematic variation of substituents to optimize potency.
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Targeted Delivery: Conjugation with antibody-drug conjugates (ADCs) for cancer therapy.
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